molecular formula C10H11F2NO2 B14047778 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one

Cat. No.: B14047778
M. Wt: 215.20 g/mol
InChI Key: SWVDEQKXSKYOSQ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoromethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-[2-amino-3-(difluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H11F2NO2/c1-2-7(14)6-4-3-5-8(9(6)13)15-10(11)12/h3-5,10H,2,13H2,1H3

InChI Key

SWVDEQKXSKYOSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)F)N

Origin of Product

United States

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